3-(2,4-Difluorophenyl)pentanedioic acid
Overview
Description
3-(2,4-Difluorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H10F2O4 and a molecular weight of 244.19 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(2,4-Difluorophenyl)pentanedioic acid consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .Scientific Research Applications
1. Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives
- Summary of Application : Pyridopyrimidine derivatives, which can be synthesized from pentanedioic acid derivatives, have shown therapeutic interest and have been approved for use as therapeutics .
- Methods of Application : The synthetic protocols to prepare these pyridopyrimidine derivatives were considered in this research .
- Results or Outcomes : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
2. Farnesyltransferase Inhibitors
- Summary of Application : Pentanedioic acid derivatives have been identified as a novel scaffold for farnesyltransferase inhibitors (FTIs) .
- Methods of Application : Structure-based virtual screening of a commercial library was used to identify these pentanedioic acid derivatives . Chemical modifications of the lead compounds and biological assays were conducted .
- Results or Outcomes : Some of the pentanedioic acid derivatives displayed excellent inhibition against FTase . The most active compound had an IC50 value of 0.0029 μM .
properties
IUPAC Name |
3-(2,4-difluorophenyl)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQUIQKNIOALOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650706 | |
Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)pentanedioic acid | |
CAS RN |
959246-68-5 | |
Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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